molecular formula C18H15N3S B14472050 2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine CAS No. 70091-38-2

2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine

Cat. No.: B14472050
CAS No.: 70091-38-2
M. Wt: 305.4 g/mol
InChI Key: PELAMIWRQFJJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine is a heterocyclic compound that combines several functional groups, including a phenyl group, a thiophene ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine typically involves multi-step reactions. One common method includes the cyclization of hydrazones with vicinal diols in the presence of a catalyst . Another approach involves the condensation of carbonyl compounds with hydrazine monohydrochloride under oxidative conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

70091-38-2

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)pyridine

InChI

InChI=1S/C18H15N3S/c1-2-7-14(8-3-1)21-17(18-10-6-12-22-18)13-16(20-21)15-9-4-5-11-19-15/h1-12,17H,13H2

InChI Key

PELAMIWRQFJJJB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.